Welcome to the BenchChem Online Store!
molecular formula C13H11NO B8480423 2-(But-3-ynyl)-5-phenyloxazole

2-(But-3-ynyl)-5-phenyloxazole

Cat. No. B8480423
M. Wt: 197.23 g/mol
InChI Key: ASEWJSBOMVQDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883826B2

Procedure details

907 mg (6.39 mmol) of P2O5 were added to a solution of pent-4-ynoic acid (2-oxo-2-phenyl-ethyl)-amide (160 mg, 0.74 mmol) in POCl3 (10.4 mL). The reaction mixture was stirred for 2 hours at 105° C. and then poured carefully onto ice. The solution was basified with NaOH 1N followed by NaOH pellets till pH=8. The aqueous phase was extracted thrice with DCM. The organic phase was washed with brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 31 mg (0.16 mmol, 21%) of 2-(but-3-ynyl)-5-phenyloxazole as an orange oil.
Name
Quantity
907 mg
Type
reactant
Reaction Step One
Name
pent-4-ynoic acid (2-oxo-2-phenyl-ethyl)-amide
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
10.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O=[C:16]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH2:17][NH:18][C:19](=[O:24])[CH2:20][CH2:21][C:22]#[CH:23].[OH-].[Na+]>O=P(Cl)(Cl)Cl>[CH2:20]([C:19]1[O:24][C:16]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:17][N:18]=1)[CH2:21][C:22]#[CH:23] |f:2.3|

Inputs

Step One
Name
Quantity
907 mg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
pent-4-ynoic acid (2-oxo-2-phenyl-ethyl)-amide
Quantity
160 mg
Type
reactant
Smiles
O=C(CNC(CCC#C)=O)C1=CC=CC=C1
Name
Quantity
10.4 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 105° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured carefully onto ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted thrice with DCM
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC#C)C=1OC(=CN1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mmol
AMOUNT: MASS 31 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.